molecular formula C6H7N3O B2361605 1-(2-isocyanatoethyl)-1H-pyrazole CAS No. 1340558-74-8

1-(2-isocyanatoethyl)-1H-pyrazole

Cat. No.: B2361605
CAS No.: 1340558-74-8
M. Wt: 137.142
InChI Key: HHORCSCSSYXBGY-UHFFFAOYSA-N
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Description

1-(2-Isocyanatoethyl)-1H-pyrazole is a chemical compound characterized by the presence of an isocyanate group attached to a pyrazole ring via an ethyl linker

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethyl)-1H-pyrazole can be synthesized through the reaction of 1-(2-aminoethyl)-1H-pyrazole with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows: [ \text{1-(2-aminoethyl)-1H-pyrazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality. The use of alternative, less hazardous reagents such as diphosgene or triphosgene is also explored to mitigate safety concerns.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isocyanatoethyl)-1H-pyrazole undergoes several types of chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thiourethanes, respectively.

    Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form a carbamic acid intermediate, which decomposes to yield an amine and carbon dioxide.

    Polymerization: The compound can participate in polymerization reactions, forming polyurethanes when reacted with polyols.

Common Reagents and Conditions:

    Alcohols and Amines: Reactions with alcohols and amines are typically carried out at room temperature or slightly elevated temperatures in the presence of catalysts such as dibutyltin dilaurate.

    Water: Hydrolysis reactions are conducted under aqueous conditions, often at ambient temperature.

Major Products:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Thiourethanes: Formed from the reaction with thiols.

Scientific Research Applications

1-(2-Isocyanatoethyl)-1H-pyrazole has diverse applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymeric materials with specific mechanical and chemical properties.

    Material Science: Employed in the development of advanced coatings, adhesives, and sealants due to its reactive isocyanate group.

    Bioconjugation: Utilized in the modification of biomolecules for the development of biosensors and diagnostic tools.

    Pharmaceuticals: Investigated for its potential in drug delivery systems and as a building block for the synthesis of bioactive compounds.

Comparison with Similar Compounds

1-(2-Isocyanatoethyl)-1H-pyrazole can be compared with other isocyanate-containing compounds such as:

    Isocyanatoethyl Methacrylate: Similar in reactivity but contains a methacrylate group, making it suitable for polymerization reactions.

    Phenyl Isocyanate: Contains a phenyl group, leading to different reactivity and applications in organic synthesis.

    Methyl Isocyanate: A simpler isocyanate compound with high reactivity, used in the production of pesticides and other industrial chemicals.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in the synthesis of advanced materials and bioactive compounds. Further research into its properties and applications will continue to expand its utility in diverse fields.

Properties

IUPAC Name

1-(2-isocyanatoethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-7-3-5-9-4-1-2-8-9/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHORCSCSSYXBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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